2-Iodopyridin-4-amine
Overview
Description
2-Iodopyridin-4-amine is a useful research compound. Its molecular formula is C5H5IN2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with an iodine atom at the 2nd position and an amine group at the 4th position . The molecular weight is 220.01 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyridine derivatives are known to undergo various chemical reactions. For instance, Burkholderia sp. MAK1 has been shown to convert different pyridin-2-amines into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 220.01 g/mol . Unfortunately, specific information about its density, boiling point, and melting point is not available.Scientific Research Applications
Homogeneous Catalytic Aminocarbonylation
2-Iodopyridin-4-amine is utilized in the homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This process enables the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which are of potential biological importance. Such reactions often involve palladium catalysis and can lead to the creation of complex molecules with biological relevance, showing the critical role of this compound in medicinal chemistry research (Takács et al., 2007).
Direct Amination of Aryl Halides
Another application involves the regioselective C-H bond amination by aminoiodanes, where this compound plays a pivotal role. This method, developed for the direct amination of 2-phenylpyridine derivatives, employs diphthalimide-iodane and copper triflate. The approach offers a new pathway for synthesizing various aminated derivatives, showcasing the utility of this compound in facilitating direct amination reactions (Kantak et al., 2015).
Oxidative C-H Amination
(Diacetoxy)iodobenzene-mediated oxidative C-H amination for synthesizing amino-substituted imidazopyridines under metal-free conditions highlights another significant application. This process occurs at room temperature, offering a rapid and efficient method for creating 3-amino substituted imidazopyridines, further emphasizing the chemical's versatility in synthesizing heterocyclic compounds (Mondal et al., 2017).
Fluorescent Tagging of Oligosaccharides
This compound is also applied in the fluorescent tagging of oligosaccharides. By combining the potential aldehyde group of an oligosaccharide with 2-aminopyridine through reductive amination, researchers can create fluorescent derivatives. This application is crucial for analyzing oligosaccharides' polymerization degree, sequence, and linkage points, demonstrating the compound's role in analytical chemistry (Hase et al., 1978).
properties
IUPAC Name |
2-iodopyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNDGPMYXVITIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628861 | |
Record name | 2-Iodopyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88511-26-6 | |
Record name | 2-Iodo-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88511-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodopyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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